2-Methoxy-1,3,4-trimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3,4-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOQAXCZXWHELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343695 | |

| Record name | 2,3,6-Trimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-36-4 | |

| Record name | 2,3,6-Trimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2-Methoxy-1,3,4-trimethylbenzene?

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-1,3,4-trimethylbenzene

Section 1: Introduction & Structural Elucidation

Substituted aromatic compounds are foundational to modern chemical science, serving as versatile building blocks in applications ranging from advanced materials to life-saving pharmaceuticals.[1] Their unique electronic properties and reactivity are dictated by the nature and position of substituents on the aromatic core.[1] this compound is a member of the substituted anisole family, characterized by a benzene ring bearing a methoxy group and, in this case, three methyl groups. The dense substitution pattern on this molecule presents unique characteristics in terms of reactivity, steric hindrance, and spectroscopic signature, making it a subject of interest for synthetic and medicinal chemists.

This guide provides a comprehensive overview of the chemical properties of this compound, grounded in established chemical principles and available data, to serve as a technical resource for researchers, scientists, and drug development professionals.

Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount. The compound is systematically named This compound under IUPAC conventions. Its identity is definitively confirmed by its CAS Registry Number, 21573-36-4.[2][3]

It is crucial to note that this compound is sometimes listed with the synonym 2,3,6-Trimethylanisole .[2][3] While "anisole" refers to a methoxybenzene parent structure, this synonym can be ambiguous. The systematic name and CAS number correspond to the structure with substituents at the 1, 2, 3, and 4 positions of the benzene ring, as depicted below.

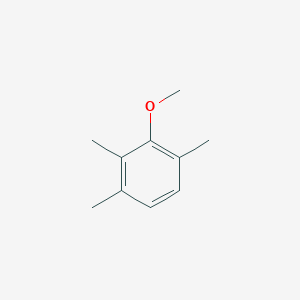

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 21573-36-4 | PubChem[2], Benchchem[1] |

| Molecular Formula | C₁₀H₁₄O | PubChem[2], NIST[3] |

| Molecular Weight | 150.22 g/mol | PubChem[2], Benchchem[1] |

| InChI Key | MIOQAXCZXWHELT-UHFFFAOYSA-N | PubChem[2], Benchchem[1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)C)OC)C | PubChem[2] |

Section 2: Physicochemical Properties

The physical properties of this compound are dictated by its molecular weight and the presence of a weakly polar ether group. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with related isomers. It is expected to be a clear, colorless liquid at standard temperature and pressure, with a characteristic aromatic odor.[4]

| Property | Value | Notes |

| Physical State | Liquid (Predicted) | Based on isomers like 1,2,4-trimethylbenzene.[4] |

| Boiling Point | Not experimentally determined. | Predicted to be in the range of 200-220 °C. |

| Melting Point | Not applicable. | Expected to be well below 0 °C. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for aromatic ethers and hydrocarbons. |

| Density | Not experimentally determined. | Predicted to be ~0.9-1.0 g/mL. |

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and purity assessment. The predicted spectra for this compound are described below.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 150.[2] Key fragmentation pathways would include:

-

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatics, leading to a prominent peak at m/z = 135.[2]

-

Loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O): Cleavage of the ether bond can lead to fragments around m/z = 119 or m/z = 120.

-

Benzylic cleavage: The methyl groups can undergo benzylic cleavage, contributing to the complexity of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for this compound include:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the three methyl groups and the methoxy group.[5]

-

~1600 and ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[5]

-

~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1050-1020 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

-

~900-675 cm⁻¹: Out-of-plane (OOP) C-H bending, which can be indicative of the substitution pattern.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. Due to the lack of symmetry, all chemically distinct protons and carbons should give rise to separate signals.

-

¹H NMR (Predicted):

-

~6.8-7.2 ppm: Two signals, likely doublets, corresponding to the two aromatic protons at C5 and C6.

-

~3.8 ppm (singlet, 3H): The methoxy group protons (-OCH₃).

-

~2.2-2.4 ppm (three singlets, 3H each): Three distinct signals for the three methyl groups at C1, C3, and C4, with slight variations in chemical shift due to their different electronic environments.

-

-

¹³C NMR (Predicted):

-

~150-160 ppm: Quaternary aromatic carbon attached to the methoxy group (C2).

-

~120-140 ppm: Five additional aromatic carbon signals (three quaternary, two tertiary).

-

~55-60 ppm: Methoxy carbon (-OCH₃).

-

~15-25 ppm: Three distinct signals for the three methyl carbons.

-

Section 4: Chemical Reactivity and Synthesis

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring is dominated by the cumulative electronic effects of its four substituents. Both methoxy and methyl groups are electron-donating, thus activating the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[1]

-

Directing Effects: The methoxy group is a powerful ortho, para-director, while the methyl groups are weaker ortho, para-directors. The two unsubstituted positions on the ring are C5 and C6.

-

Attack at C5: This position is para to the strongly activating C2-methoxy group and ortho to the C4-methyl group. It is also sterically accessible.

-

Attack at C6: This position is ortho to the C1-methyl group. It is also meta to the powerful C2-methoxy group, making it less electronically favorable than C5.

-

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Proposed Synthetic Pathway

A practical synthesis of this compound can be envisioned starting from a commercially available precursor like 2,3,6-trimethylphenol. The key transformation is the methylation of the phenolic hydroxyl group, a classic Williamson ether synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H14O | CID 591604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 2-methoxy-1,3,4-trimethyl- [webbook.nist.gov]

- 4. TRIMETHYLBENZENE, MIXED ISOMERS | Occupational Safety and Health Administration [osha.gov]

- 5. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Methoxy-1,3,4-trimethylbenzene molecular structure and bonding.

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methoxy-1,3,4-trimethylbenzene

Introduction: The Architectural Nuances of Substituted Aromatics

Substituted aromatic compounds are foundational pillars in the landscape of organic chemistry, serving as versatile scaffolds in drug development, materials science, and fine chemical synthesis. The benzene ring's delocalized π-electron system offers a stable yet electronically tunable core. The introduction of substituents modifies this electronic character, directing reactivity and influencing the molecule's three-dimensional architecture. This guide provides an in-depth analysis of this compound (also known as 2,3,6-trimethylanisole), a polysubstituted aromatic ether. We will dissect its molecular structure, explore the intricate interplay of electronic and steric effects that define its bonding, and outline the spectroscopic methodologies for its empirical characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed molecular understanding of such building blocks.

Part 1: Molecular Identity and Core Structure

This compound is a derivative of benzene featuring four substituents: one methoxy group and three methyl groups. Its unique substitution pattern dictates its chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3,6-Trimethylanisole | [2] |

| CAS Number | 21573-36-4 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [1][3] |

| Molecular Weight | 150.22 g/mol | [1][4] |

| Canonical SMILES | CC1=C(C(=C(C=C1)C)OC)C | [1][4] |

The core of the molecule is a benzene ring, which imparts aromatic stability. The substituents are arranged as follows: a methoxy group at position 1, and methyl groups at positions 2, 3, and 4. This specific arrangement leads to significant electronic and steric interactions that are crucial to its reactivity and conformation.

Caption: 2D molecular structure of this compound.

Part 2: Bonding, Electronic Effects, and Conformational Analysis

The chemical behavior of this compound is governed by the synergistic electronic effects of its substituents and the steric constraints they impose.

Electronic Landscape

The benzene ring possesses a delocalized π-system of six electrons. The substituents modulate the electron density within this system.

-

Methoxy Group (-OCH₃): This group exerts a powerful, electron-donating resonance effect (+R) by delocalizing one of the oxygen's lone pairs into the ring. This significantly increases electron density at the ortho and para positions. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I). For electrophilic aromatic substitution, the +R effect is dominant, making the methoxy group a strong activating and ortho, para-directing group.[5][6]

-

Methyl Groups (-CH₃): Methyl groups are weakly activating and ortho, para-directing. They donate electron density primarily through hyperconjugation and a weak inductive effect (+I).[5]

The collective effect of one strong activator (-OCH₃) and three weak activators (-CH₃) makes the aromatic ring highly electron-rich and susceptible to electrophilic attack. The positions available for substitution (C5 and C6) are both meta to the powerful methoxy director, but ortho and para to various methyl groups, leading to complex regioselectivity in reactions.

Caption: Electronic contributions of substituents on the benzene ring.

Conformational Analysis and Steric Hindrance

The proximity of the methyl group at C2 to the methoxy group at C1 creates significant steric strain. In simple anisole, the methoxy group is typically coplanar with the benzene ring to maximize π-orbital overlap. However, in this crowded environment, steric repulsion between the C2-methyl group and the methoxy's methyl group will likely force the C(ring)-O-C(methyl) bond to twist out of the plane of the aromatic ring. This rotation can slightly diminish the resonance effect of the methoxy group, a phenomenon known as steric inhibition of resonance. Computational studies on similarly substituted anisole derivatives confirm that such steric crowding influences the preferred conformation and can impact electronic properties.[7][8]

Part 3: Advanced Spectroscopic and Structural Characterization

While specific experimental spectra for this exact isomer are not widely published, its structure can be confidently predicted and would be verified using standard spectroscopic techniques. The following sections describe the expected data, which serve as a benchmark for empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (C5-H, C6-H) | 6.7 - 7.0 | Doublets (d) | 2H |

| Methoxy-H (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Methyl-H (C4-CH₃) | ~2.3 | Singlet (s) | 3H |

| Methyl-H (C2-CH₃) | ~2.2 | Singlet (s) | 3H |

| Methyl-H (C3-CH₃) | ~2.1 | Singlet (s) | 3H |

Causality: The aromatic protons are expected to be shifted upfield (to a lower ppm value) compared to benzene (7.34 ppm) due to the strong electron-donating character of the substituents.[9] The three methyl groups are in chemically distinct environments and should appear as three separate singlets. The two remaining aromatic protons on C5 and C6 are adjacent and will couple with each other, appearing as two doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O (C1) | 155 - 160 |

| Aromatic C-CH₃ (C2, C3, C4) | 130 - 140 |

| Aromatic C-H (C5, C6) | 110 - 125 |

| Methoxy C (-OCH₃) | 55 - 60 |

| Methyl C (-CH₃) | 15 - 25 |

Causality: The carbon attached to the electronegative oxygen (C1) will be the most downfield of the aromatic signals. The carbons bearing methyl groups will also be downfield, while the carbons attached to hydrogen will be the most upfield in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Aromatic C=C Stretch | 1580 - 1610, 1470 - 1520 | Medium |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1050 | Medium |

| C-H Out-of-Plane Bending | 800 - 880 | Strong |

Causality: The presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds will give rise to distinct stretching frequencies just above and below 3000 cm⁻¹.[9] The strong absorption around 1250 cm⁻¹ is highly characteristic of an aryl-alkyl ether (anisole-type) functionality. The out-of-plane (oop) bending region between 900-675 cm⁻¹ is diagnostic for the substitution pattern on the benzene ring.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 150, corresponding to the exact mass of the molecule.

-

Key Fragmentation: Common fragmentation pathways for substituted anisoles include:

-

Loss of a methyl radical (•CH₃): Resulting in a strong peak at m/z = 135.

-

Loss of formaldehyde (CH₂O): Resulting in a peak at m/z = 120.

-

Part 4: Experimental Workflow for Structural Verification

To empirically validate the proposed structure, a coordinated spectroscopic approach is essential. The following protocol outlines a self-validating system for characterization.

Protocol: Spectroscopic Analysis of this compound

-

Sample Preparation:

-

For NMR: Accurately weigh ~10-20 mg of the compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

For IR: If the sample is a liquid, a small drop can be placed between two NaCl or KBr plates to create a thin film.

-

For MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

NMR: Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum. For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are recommended.

-

IR: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

-

MS: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with gas chromatography (GC-MS), and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula.

-

-

Data Analysis and Integration:

-

Analyze the ¹H and ¹³C NMR spectra to assign all proton and carbon signals. Compare the observed chemical shifts and coupling constants with predicted values.

-

Correlate the major absorption bands in the IR spectrum with the functional groups of the molecule.

-

Confirm the molecular weight from the molecular ion peak in the mass spectrum and analyze the fragmentation pattern to support the proposed structure.

-

Ensure all data from the three techniques are mutually consistent and collectively support the structure of this compound.

-

Caption: Integrated workflow for the structural verification of the target molecule.

Conclusion

This compound is a structurally interesting molecule where the principles of aromaticity are modulated by a combination of powerful electron-donating groups and significant steric crowding. The methoxy and methyl substituents synergistically activate the benzene ring, while their ortho-arrangement induces conformational twisting that can temper the full electronic potential of the methoxy group. Its structure and bonding can be comprehensively understood through the application of modern spectroscopic techniques, particularly NMR, which provides definitive evidence for the connectivity and electronic environment of each atom. This detailed molecular portrait is essential for scientists leveraging such substituted aromatic compounds as precursors and building blocks in the design of novel molecules with tailored functions.

References

-

Al-Nahrain Journal of Science. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. [Link]

-

ResearchGate. (2020). Structure of anisole derivatives by total neutron and X-ray scattering: Evidences of weak C H⋯O and C H⋯π interactions in the liquid state. [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

NIST WebBook. (n.d.). Benzene, 2-methoxy-1,3,4-trimethyl-. [Link]

-

Al-Nahrain Journal of Science. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]

-

AA Blocks. (n.d.). This compound. [Link]

-

NMPPDB. (n.d.). This compound. [Link]

Sources

- 1. This compound | C10H14O | CID 591604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 2-methoxy-1,3,4-trimethyl- [webbook.nist.gov]

- 3. aablocks.com [aablocks.com]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. benchchem.com [benchchem.com]

- 6. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Spectrum: Aromatics [quimicaorganica.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

CAS number and IUPAC name for 2-Methoxy-1,3,4-trimethylbenzene.

An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic ether of interest to researchers in organic synthesis and medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Part 1: Core Identification and Physicochemical Properties

This compound, also known by its synonym 2,3,6-trimethylanisole, is a polysubstituted aromatic compound. Its structure features a benzene ring with three methyl groups and one methoxy group, leading to a specific substitution pattern that dictates its chemical reactivity and physical properties.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 21573-36-4 | [1][2][3] |

| Synonyms | 2,3,6-Trimethylanisole, Anisole, 2,3,6-trimethyl- | [2][3] |

| Molecular Formula | C₁₀H₁₄O | [1][4] |

| InChI Key | MIOQAXCZXWHELT-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=C(C(=C(C=C1)C)OC)C | [1] |

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Liquid (at standard conditions) | [5] |

| LogP | 2.62 | [4] |

| Polar Surface Area | 9.23 Ų | [4] |

Part 2: Synthesis of this compound

The most direct and logical synthetic route to this compound is through the O-methylation of its corresponding phenolic precursor, 2,3,6-trimethylphenol. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Synthetic Strategy: The Causality Behind Experimental Choices

The hydroxyl group of a phenol is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide is a significantly stronger nucleophile than the parent phenol, enabling it to readily attack an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction.

-

Choice of Precursor: 2,3,6-trimethylphenol is the logical starting material as it possesses the required carbon skeleton. This precursor is industrially produced via the vapor-phase methylation of m-cresol.[2]

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenol. The choice of a weaker base like K₂CO₃ can sometimes offer better control and minimize side reactions compared to stronger bases like sodium hydride (NaH).

-

Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is an effective and economical methylating agent. It is a potent electrophile and reacts efficiently with the phenoxide. However, it is highly toxic and must be handled with extreme care. Methyl iodide (CH₃I) is an alternative, though it is more volatile and light-sensitive.

-

Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for this reaction. These solvents can dissolve the ionic phenoxide intermediate and do not interfere with the Sₙ2 reaction by solvating the nucleophile too strongly.

Experimental Protocol: Synthesis via O-Methylation

This protocol describes a representative procedure for the synthesis of this compound from 2,3,6-trimethylphenol.

Materials:

-

2,3,6-trimethylphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol (1.0 eq) and anhydrous acetone. Stir the mixture until the phenol is completely dissolved.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

-

Methylation: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Progress: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 3: Spectroscopic and Analytical Characterization

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Mass Spectrometry Data | Value | Source |

| Molecular Ion (M⁺) | m/z 150 | [1] |

| Major Fragment | m/z 135 | [1] |

The major fragment at m/z 135 corresponds to the loss of a methyl group (CH₃), a common fragmentation pathway for anisole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for this compound (CAS 21573-36-4) are not available in extensively searched public-domain databases. The following data is predicted based on established principles of NMR spectroscopy and is intended to guide researchers in the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.1 ppm), corresponding to the two adjacent protons on the benzene ring.

-

Methoxy Protons: A singlet at approximately 3.8 ppm, integrating to 3 protons, is characteristic of the -OCH₃ group.

-

Methyl Protons: Three distinct singlets are expected for the three methyl groups on the aromatic ring, likely in the range of 2.1-2.4 ppm, each integrating to 3 protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons: Six signals are expected in the aromatic region (~120-160 ppm). The carbon attached to the methoxy group will be the most downfield, followed by the other substituted carbons.

-

Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy carbon.

-

Methyl Carbons: Three distinct signals in the aliphatic region (~15-25 ppm) are expected for the three methyl groups.

Gas Chromatography

The NIST Chemistry WebBook confirms the availability of gas chromatography data for this compound. An experimental Kovats retention index is reported, which is a useful parameter for identification in GC-MS analysis.[3]

| Analytical Data | Value | Source |

| Kovats Retention Index (Standard Non-polar column) | 1163 | [1] |

Part 4: Safety and Handling

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound (CAS 21573-36-4) was not available from major suppliers at the time of this writing. The information below is based on general best practices for handling aromatic ethers and data for the related isomer, 2,4,6-trimethylanisole. This information should be used for guidance only, and a comprehensive risk assessment should be performed before handling this chemical.

General Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Safety Profile for Isomer 2,4,6-Trimethylanisole (CAS 4028-66-4): The following data is for a structural isomer and should be considered indicative, not definitive.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity / Eye Irritation / STOT SE | GHS07 (Exclamation mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing vapours. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection. |

Part 5: Applications in Research and Drug Development

While specific applications of this compound in marketed drugs are not prominent, its value lies in its potential as a synthetic intermediate and a building block in medicinal chemistry.

-

Scaffold for Complex Molecules: The substituted anisole motif is present in numerous biologically active compounds. The specific substitution pattern of this compound provides a unique starting point for the synthesis of more complex molecules. The methoxy group can be a site for further functionalization (e.g., O-demethylation to reveal a phenol) or can be used to modulate the electronic properties of the aromatic ring.

-

Modulation of Physicochemical Properties: In drug design, the introduction of methyl and methoxy groups can influence key properties such as lipophilicity, metabolic stability, and receptor binding. The methoxy group can act as a hydrogen bond acceptor, while the methyl groups can enhance binding through hydrophobic interactions.

-

Analytical Standard: Given its defined structure and available chromatographic data, this compound could serve as an internal or reference standard in the analysis of related aromatic compounds by GC or LC-MS.

Part 6: References

-

PubChem. This compound. [Link]

-

NIST. Benzene, 2-methoxy-1,3,4-trimethyl-. [Link]

-

Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

-

PubChem. 2,3,6-Trimethylaniline. [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-637. [Link]

-

LookChem. 2,3,6-Trimethylanisole. [Link]

-

Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

-

Organic Syntheses. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-1,3,4-trimethylbenzene

Abstract

This technical guide provides a comprehensive overview of the known synthesis pathways for 2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole. The primary focus of this document is the detailed elucidation of the most practical and scientifically robust synthetic route, which proceeds via the O-methylation of 2,3,6-trimethylphenol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a deep dive into the causality behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature. Included are step-by-step methodologies, comparative data, and visual representations of the synthetic pathways to facilitate a thorough understanding of the chemical transformations involved.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether with potential applications in various domains of chemical research, including as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies. Its specific substitution pattern, featuring a methoxy group and three methyl groups on the benzene ring, imparts distinct physicochemical properties that are of interest in medicinal chemistry and materials science. A clear and reproducible synthetic pathway is crucial for enabling further investigation into its properties and potential applications. This guide aims to provide such a pathway, beginning with the synthesis of the key precursor, 2,3,6-trimethylphenol.

Primary Synthesis Pathway: O-Methylation of 2,3,6-trimethylphenol

The most direct and widely applicable method for the synthesis of this compound is the O-methylation of its corresponding phenol, 2,3,6-trimethylphenol. This transformation involves the conversion of the phenolic hydroxyl group into a methoxy ether. The choice of methylating agent and reaction conditions is critical to ensure high yield and selectivity, minimizing potential side reactions such as C-methylation.

Synthesis of the Precursor: 2,3,6-trimethylphenol

A reliable supply of the starting material, 2,3,6-trimethylphenol, is paramount. A common and effective method for its preparation is the vapor-phase methylation of m-cresol using methanol over a metal oxide catalyst.[1]

This protocol is adapted from established industrial processes for phenol methylation.[1]

Materials:

-

m-Cresol

-

Methanol

-

Metal oxide catalyst (e.g., a mixed oxide of iron and chromium)

-

Inert gas (e.g., Nitrogen)

-

Fixed-bed tube reactor

Procedure:

-

The metal oxide catalyst is packed into a fixed-bed tube reactor.

-

The reactor is heated to the reaction temperature, typically in the range of 300-450 °C.

-

A feed stream consisting of a mixture of m-cresol and methanol, vaporized in a stream of nitrogen, is passed through the reactor.

-

The molar ratio of methanol to m-cresol is a critical parameter and should be optimized for the specific catalyst and reactor setup.

-

The product stream exiting the reactor is cooled and condensed.

-

The collected liquid is then subjected to fractional distillation to separate the desired 2,3,6-trimethylphenol from unreacted starting materials and other isomers.

Causality of Experimental Choices:

-

Vapor-Phase Reaction: This allows for continuous processing and high throughput, which is advantageous for larger-scale synthesis.

-

Metal Oxide Catalyst: These catalysts, particularly those based on iron and chromium oxides, have shown high selectivity for the ortho-methylation of phenols.

-

Temperature Range: The specified temperature range is a balance between achieving a high reaction rate and minimizing thermal decomposition of the reactants and products.

O-Methylation of 2,3,6-trimethylphenol to this compound

With the precursor in hand, the final step is the O-methylation. Several methylating agents can be employed, with dimethyl sulfate being a common and effective choice in a laboratory setting. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

This is a robust and widely used method for the methylation of phenols.

Materials:

-

2,3,6-trimethylphenol

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

10% aqueous sodium hydroxide solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol and anhydrous potassium carbonate in anhydrous acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with 10% aqueous sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

-

Dimethyl Sulfate (DMS): A powerful and efficient methylating agent for phenols. It is important to handle DMS with extreme caution due to its toxicity.

-

Potassium Carbonate: A mild and effective base for deprotonating the phenol without causing significant side reactions. Its insolubility in acetone facilitates its removal after the reaction.

-

Anhydrous Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, salts, and any by-products, leading to a purer final product.

Alternative Synthesis Pathways

While the O-methylation of 2,3,6-trimethylphenol is the most direct route, other synthetic strategies can be envisioned, although they are generally less common for this specific molecule.

Friedel-Crafts Type Reactions

Theoretically, a Friedel-Crafts alkylation or acylation of a suitably substituted methoxybenzene derivative could be employed. However, controlling the regioselectivity of introducing three methyl groups onto an anisole ring would be challenging and likely result in a mixture of isomers, complicating purification.

Data Summary and Visualization

Table 1: Comparison of O-Methylation Reagents for Phenols

| Methylating Agent | Base | Solvent | Temperature | Advantages | Disadvantages |

| Dimethyl Sulfate | K₂CO₃, NaOH | Acetone, DMF | Reflux | High reactivity, good yields | Highly toxic |

| Methyl Iodide | NaH, K₂CO₃ | THF, DMF | RT to Reflux | High reactivity | Toxic, volatile |

| Dimethyl Carbonate | Cs₂CO₃, DBU | DMC (neat) | 120-160 °C | "Green" reagent, low toxicity | Requires higher temperatures |

Diagrams of Synthesis Pathways

Caption: Primary synthesis pathway for this compound.

Caption: A theoretical alternative pathway via Friedel-Crafts alkylation.

Conclusion

This technical guide has detailed the primary and most practical synthetic route to this compound, proceeding through the O-methylation of 2,3,6-trimethylphenol. The synthesis of the phenolic precursor from m-cresol has also been described. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, are intended to equip researchers with the necessary knowledge to confidently reproduce these syntheses. While alternative pathways exist in theory, the described method offers the best combination of efficiency, selectivity, and practicality for obtaining this valuable chemical compound.

References

- Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol.Catalysis Communications, 2010.

-

Vapor phase synthesis of 2,3,6-trimethylphenol from m-cresol and methanol with Fe2O3-SiO2-CuO catalyst. ResearchGate. [Link]

-

Convenient O-Methylation of Phenols with Dimethyl Carbonate. Waseda University Repository. [Link]

-

PTC O-Methylation Using NaH/DMF – Are You Kidding Me? Phase Transfer Catalysis. [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

-

2,3,6-Trimethylanisole. LookChem. [Link]

-

2,3,6-Trimethylphenol. PubChem. [Link]

- Process for the preparation of 2.3.6.-trimethylphenol by methylation of 2.6-dimethylphenol.

- A method for the synthesis of 2,3,6-trimethylphenol.

Sources

An In-Depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene: Natural Sources, Occurrence, and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, is a methoxylated aromatic compound with the chemical formula C10H14O. As a volatile organic compound, it contributes to the aromatic profile of certain natural sources. While its biological activities are not extensively studied, its structural similarity to other bioactive phenylpropanoids and methoxylated phenols suggests potential for further investigation in the fields of pharmacology and natural product chemistry. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and a putative biosynthetic pathway of this compound, along with methodologies for its extraction and identification.

Natural Occurrence of this compound

The natural occurrence of this compound is not widely documented in scientific literature. However, its presence has been identified in at least one plant species.

Confirmed Natural Source: Hibiscus asper

The primary confirmed natural source of this compound is the plant Hibiscus asper, a member of the Malvaceae family. This species is used in traditional medicine in some regions. While detailed quantitative data on the concentration of this compound in various tissues of Hibiscus asper is limited, its identification as a volatile constituent points to its potential role in the plant's aroma profile and defense mechanisms. Further research is needed to quantify its abundance in the leaves, flowers, and stems of this plant.

Potential for Broader Occurrence

Given the widespread occurrence of methylated phenolic compounds in the plant and microbial kingdoms, it is plausible that this compound may be present in other organisms. Many plants, fungi, and bacteria produce a diverse array of volatile aromatic compounds for chemical communication, defense, and as metabolic byproducts. The biosynthesis of such compounds often involves common pathways and enzymatic machinery, suggesting that other species, particularly those rich in aromatic precursors, could also synthesize this compound. Future screening of essential oils and volatile profiles of various organisms may reveal a broader distribution of this compound.

Putative Biosynthetic Pathway

The exact biosynthetic pathway of this compound has not been elucidated. However, based on established principles of secondary metabolism in plants, a putative pathway can be proposed. The final step in the formation of this compound is likely the methylation of a trimethylphenol precursor, a reaction catalyzed by an O-methyltransferase (OMT).

Proposed Pathway:

-

Formation of a Trimethylphenol Precursor: The biosynthesis would likely begin with a trimethyl-substituted phenolic compound. The specific precursor could be 2,3,6-trimethylphenol. The formation of this precursor itself would stem from the broader shikimate pathway, which is the central route for the biosynthesis of aromatic compounds in plants.[1][2][3]

-

O-Methylation by an O-Methyltransferase (OMT): The hydroxyl group of the trimethylphenol precursor would then be methylated to yield this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[4][5][6] Plant OMTs are a large and diverse family of enzymes known to be involved in the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and volatile aromatic compounds.[4][5][6]

The proposed final step is as follows:

2,3,6-trimethylphenol + S-adenosyl-L-methionine (SAM) ---(O-Methyltransferase)---> this compound + S-adenosyl-L-homocysteine (SAH)

Sources

- 1. General Phenolic Biosynthesis Pathways | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 2. TOPICS IN THE BIOSYNTHESIS OF PLANT PHENOLS | International Society for Horticultural Science [ishs.org]

- 3. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]

An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive literature review of 2-Methoxy-1,3,4-trimethylbenzene (CAS No. 21573-36-4), also known as 2,3,6-trimethylanisole. Due to the limited availability of direct experimental data for this specific isomer, this document combines reported information with well-established principles of organic chemistry to offer a robust technical overview. The content herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, highlighting both what is known and where opportunities for further investigation lie.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic ether. Its structure, featuring a methoxy group and three methyl groups on a benzene ring, suggests a lipophilic character and potential for diverse chemical transformations. The substitution pattern—with groups at the 1, 2, 3, and 4 positions—creates a sterically hindered yet electronically activated aromatic system. This guide will delve into its physicochemical properties, plausible synthetic routes, predicted spectroscopic signature, expected chemical reactivity, and potential applications, particularly within the realm of medicinal chemistry.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,3,6-Trimethylanisole, Anisole, 2,3,6-trimethyl-[1] |

| CAS Number | 21573-36-4[1] |

| Molecular Formula | C₁₀H₁₄O[1] |

| Molecular Weight | 150.22 g/mol [1] |

| InChIKey | MIOQAXCZXWHELT-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.3 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

The high XLogP3 value suggests poor solubility in water and good solubility in nonpolar organic solvents. The molecule's structure, lacking hydroxyl groups, precludes it from acting as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor.

Synthesis and Manufacturing

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a logical and efficient synthetic route can be proposed based on well-established organic reactions. The most plausible approach involves the methylation of 2,3,6-trimethylphenol.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available m-cresol:

-

Step 1: Synthesis of 2,3,6-trimethylphenol: Vapor-phase methylation of m-cresol using methanol over a solid acid catalyst.

-

Step 2: Methylation of 2,3,6-trimethylphenol: Williamson ether synthesis to convert the phenolic hydroxyl group to a methoxy group.

Experimental Protocols

This protocol is adapted from established industrial methods for the ortho-methylation of phenols.[2][3]

-

Materials: m-cresol, methanol, and a modified iron oxide catalyst.

-

Apparatus: A fixed-bed tubular reactor system equipped with a preheater, catalyst bed, condenser, and collection flask.

-

Procedure:

-

The catalyst is packed into the reactor tube and activated under a flow of inert gas at an elevated temperature.

-

A mixture of m-cresol and methanol is vaporized in the preheater.

-

The vaporized feedstock is passed through the catalyst bed, maintained at a temperature between 300-460 °C.[2]

-

The reaction product is cooled in the condenser and collected.

-

The crude product is then purified by fractional distillation to isolate 2,3,6-trimethylphenol.

-

-

Causality: The use of a solid acid catalyst at high temperatures favors the electrophilic substitution of methyl groups onto the phenol ring, with specific catalyst formulations providing high selectivity for the ortho positions.

This protocol is a standard Williamson ether synthesis.

-

Materials: 2,3,6-trimethylphenol, sodium hydride (NaH), methyl iodide (CH₃I), and anhydrous tetrahydrofuran (THF).

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Procedure:

-

In the flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

-

Dissolve 2,3,6-trimethylphenol in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Cool the mixture back to 0 °C and add methyl iodide dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting phenol and the formation of the less polar ether product.

Spectroscopic Analysis

Direct experimental spectra for this compound are not widely available. The following sections provide predicted spectroscopic data based on its structure and data from similar compounds.

Mass Spectrometry (MS)

GC-MS data from the NIST database indicates a molecular ion peak at m/z = 150, consistent with the molecular weight of the compound.[1]

Table 3: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺)[1] |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical, likely from a methyl group or the methoxy group.[1] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes.[1] |

The fragmentation pattern is expected to be dominated by the loss of a methyl group to form a stable benzylic-type cation. Further fragmentation could involve the loss of formaldehyde (CH₂O) from the [M - CH₃]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are presented below, based on established substituent effects on aromatic rings.

Table 4: Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 6.7 - 6.9 | d | 1H | H-5 |

| Ar-H | 6.9 - 7.1 | d | 1H | H-6 |

| -OCH₃ | ~3.8 | s | 3H | Methoxy protons |

| -CH₃ | ~2.2 | s | 3H | Methyl at C-1 |

| -CH₃ | ~2.1 | s | 3H | Methyl at C-3 |

| -CH₃ | ~2.3 | s | 3H | Methyl at C-4 |

Table 5: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| Ar-C | 150 - 155 | C-2 (bearing -OCH₃) |

| Ar-C | 135 - 140 | C-4 (bearing -CH₃) |

| Ar-C | 130 - 135 | C-1 (bearing -CH₃) |

| Ar-C | 125 - 130 | C-3 (bearing -CH₃) |

| Ar-C | 120 - 125 | C-6 |

| Ar-C | 110 - 115 | C-5 |

| -OCH₃ | 55 - 60 | Methoxy carbon |

| -CH₃ | 15 - 25 | Methyl carbons |

Infrared (IR) Spectroscopy

The predicted IR spectrum will show characteristic absorptions for the aromatic ring, C-H bonds, and the C-O ether linkage.

Table 6: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| 3050 - 3000 | Aromatic C-H stretch | |

| 2980 - 2850 | Aliphatic C-H stretch | From methyl groups |

| 1600, 1500 | C=C stretch | Aromatic ring skeletal vibrations |

| 1250 - 1200 | Asymmetric C-O-C stretch | Characteristic of aryl ethers |

| 1050 - 1000 | Symmetric C-O-C stretch | |

| 880 - 800 | C-H out-of-plane bend | Indicative of the substitution pattern |

Chemical Reactivity

The reactivity of this compound is governed by the electron-donating and directing effects of its substituents. The methoxy group is a strong activating, ortho-, para-director, while the methyl groups are weaker activating, ortho-, para-directors.

Electrophilic Aromatic Substitution

The primary site of electrophilic attack is predicted to be the C-5 position, which is para to the strongly activating methoxy group and ortho to the methyl group at C-4. The C-6 position is sterically hindered by the adjacent methyl and methoxy groups.

-

Halogenation: Reaction with Br₂ in the presence of a Lewis acid is expected to yield 5-bromo-2-methoxy-1,3,4-trimethylbenzene as the major product.

-

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely result in the introduction of a nitro group at the C-5 position.

-

Friedel-Crafts Reactions: Acylation and alkylation are expected to occur predominantly at the C-5 position, provided the electrophile is not too sterically demanding.

Applications in Research and Drug Development

While there are no specific, documented applications of this compound in drug development, its structural motifs are relevant to medicinal chemistry.

-

Scaffold for Synthesis: As a polysubstituted aromatic compound, it can serve as a starting material or intermediate for the synthesis of more complex molecules with potential biological activity.

-

Role of the Methoxy Group: The methoxy group is a common feature in many approved drugs, where it can influence metabolic stability, receptor binding, and pharmacokinetic properties.

-

Lipophilic Moiety: The trimethylbenzene core provides a lipophilic scaffold that can be useful for designing molecules that interact with hydrophobic pockets in biological targets.

Further research is needed to explore the potential biological activities of this compound and its derivatives.

Safety Information

Specific safety data for this compound is not available. However, based on its structure as a substituted anisole, standard laboratory safety precautions should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. It is likely to be combustible and may be irritating to the skin, eyes, and respiratory tract.

Conclusion and Future Outlook

This compound is a chemical entity with a notable lack of comprehensive experimental characterization in the public domain. This guide has provided a detailed overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a clear pathway for its preparation, and the predicted spectroscopic and reactivity data provide a solid foundation for its identification and further chemical exploration.

Future research should focus on the experimental validation of its physicochemical properties, the confirmation of its spectroscopic signature, and an investigation into its biological activities. Such studies would fill a significant knowledge gap and could unveil novel applications for this interesting molecule in materials science, organic synthesis, and medicinal chemistry.

References

- EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google P

-

A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol. (URL: [Link])

-

2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem. (URL: [Link])

- DE4414877A1 - Process for the preparation of 2,3,6-trimethylphenol - Google P

- DE1956382A1 - Process for the preparation of 2.3.6.-trimethylphenol by methylation of 2.

-

2,3,6-Trimethylphenol - Wikipedia. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table - ResearchGate. (URL: [Link])

-

This compound | C10H14O | CID 591604 - PubChem. (URL: [Link])

-

Supplementary Information File. (URL: [Link])

Sources

An In-depth Technical Guide to 2-Methoxy-1,3,4-trimethylbenzene: Historical Context, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1,3,4-trimethylbenzene (CAS No. 21573-36-4), a substituted aromatic ether. In the absence of definitive historical records of its discovery and initial synthesis, this document establishes a plausible historical context for its emergence from the rich field of 19th-century aromatic chemistry. The core of this guide is a detailed exploration of viable synthetic routes, complete with mechanistic insights and step-by-step protocols. Furthermore, this guide addresses the current lack of publicly available experimental data by providing predicted spectroscopic characterization, offering researchers a valuable reference for the identification and study of this compound. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction and Historical Context

This compound, also known as 2,3,6-trimethylanisole, is a poly-substituted aromatic ether with the molecular formula C₁₀H₁₄O. While this compound is commercially available from various suppliers, a thorough review of the scientific literature reveals a conspicuous absence of a formal discovery or a first reported synthesis.[1][2] This is not uncommon for relatively simple aromatic compounds that may have been first isolated as minor components of complex mixtures or synthesized before the advent of modern analytical and documentation practices.

It is highly probable that the intellectual and technical origins of this compound lie in the burgeoning field of organic chemistry in the mid-to-late 19th century.[3][4][5][6][7] This era was marked by the systematic investigation of coal tar, a viscous black liquid by-product of coke production.[8][9][10] Distillation of coal tar yielded a treasure trove of aromatic compounds, including benzene, toluene, xylenes, and phenols, which became the foundational building blocks for the nascent synthetic dye and pharmaceutical industries.[9][11] The isolation and derivatization of these fundamental aromatics were central to the work of pioneering chemists of the time. It is plausible that this compound was either present as a trace component in a coal tar fraction or was first synthesized in a laboratory exploring the reactions of trimethylphenols, which are also found in coal tar.[10]

The development of fundamental synthetic reactions such as the Williamson ether synthesis in 1850 provided the tools necessary for the deliberate construction of ethers from alcohols and alkyl halides, further suggesting that the synthesis of compounds like this compound was within the reach of 19th-century chemists.[1]

This guide, therefore, aims to bridge the gap in the existing literature by providing a robust theoretical and practical framework for the synthesis and characterization of this compound, grounded in established principles of organic chemistry.

Proposed Synthetic Pathways

Two logical and technically sound synthetic routes to this compound are presented here. The first is a direct and efficient method starting from a commercially available precursor, while the second offers a more classical, multi-step approach from simpler aromatic building blocks.

Route 1: Williamson Ether Synthesis from 2,3,6-Trimethylphenol

This is the most direct and likely most efficient route for the laboratory-scale synthesis of this compound. It relies on the methylation of 2,3,6-trimethylphenol, a compound that is industrially produced and readily available.[12][13]

2.1.1. Synthesis of the Precursor: 2,3,6-Trimethylphenol

The industrial synthesis of 2,3,6-trimethylphenol is typically achieved through the vapor-phase methylation of m-cresol with methanol over a solid acid catalyst. This process is highly selective for ortho-methylation.

2.1.2. Williamson Ether Synthesis: Mechanism and Protocol

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.[1][14][15] In this case, the phenoxide of 2,3,6-trimethylphenol will be reacted with a methylating agent.

Reaction Mechanism: The reaction proceeds in two steps:

-

Deprotonation: The phenolic proton of 2,3,6-trimethylphenol is abstracted by a strong base to form the corresponding phenoxide ion.

-

Nucleophilic Attack: The nucleophilic phenoxide ion attacks the methylating agent in an Sₙ2 fashion, leading to the formation of the ether and a salt by-product.

Experimental Protocol: Methylation of 2,3,6-Trimethylphenol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,6-trimethylphenol (1.0 eq) and a suitable anhydrous solvent such as acetone or DMF.

-

Base Addition: Add a slight excess of a base such as anhydrous potassium carbonate (1.5 eq).

-

Methylating Agent: Add a methylating agent such as dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Williamson Ether Synthesis of this compound.

Route 2: Multi-step Synthesis via Electrophilic Aromatic Substitution

This hypothetical route demonstrates the construction of the target molecule from a simpler, readily available starting material like 2,5-dimethylanisole through a series of electrophilic aromatic substitution (EAS) reactions. This approach requires careful consideration of the directing effects of the substituents on the aromatic ring.[16][17][18][19]

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance.[16][20] The methyl groups (-CH₃) are weakly activating and also ortho-, para-directors. When multiple substituents are present, the position of electrophilic attack is determined by the combined directing effects and steric hindrance.[17]

Proposed Synthetic Sequence:

A plausible, though potentially low-yielding, sequence could involve the Friedel-Crafts alkylation of 2,5-dimethylanisole. The methoxy group will strongly direct the incoming electrophile to the para position (C4), and to a lesser extent, the ortho position (C6). The methyl groups will also direct to their ortho and para positions. The most activated and sterically accessible position for a third methyl group would be C4 or C6. A subsequent step would be required to introduce the final methyl group.

Due to the potential for the formation of multiple isomers and polyalkylation in Friedel-Crafts reactions, this route is likely to be less efficient than Route 1 and would require careful optimization and purification steps.

Caption: A possible multi-step synthesis of this compound.

Physicochemical Properties and Predicted Spectroscopic Data

Given the lack of experimentally determined spectroscopic data in public databases, the following information is based on established chemical principles and computational predictions.[21][22][23][24][25][26]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21573-36-4 | [2] |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Synonyms | 2,3,6-Trimethylanisole | [2] |

| Appearance | Predicted: Colorless liquid | - |

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~6.85 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~3.75 | s | 3H | -OCH₃ |

| ~2.25 | s | 3H | Ar-CH₃ |

| ~2.20 | s | 3H | Ar-CH₃ |

| ~2.15 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The predicted ¹³C NMR spectrum will reflect the 10 unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-OCH₃ |

| ~136.0 | Ar-C |

| ~135.5 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~60.0 | -OCH₃ |

| ~20.0 | Ar-CH₃ |

| ~16.0 | Ar-CH₃ |

| ~12.0 | Ar-CH₃ |

Predicted Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic peaks for:

-

C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1475 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹

Predicted Mass Spectrometry (MS):

Under electron impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z = 150. Key fragmentation patterns for aromatic ethers include cleavage of the methyl group from the ether, leading to a prominent peak at m/z = 135 (M-15).[27][28][29] Further fragmentation of the aromatic ring would also be observed.

Conclusion and Future Directions

While the historical origins of this compound remain to be definitively established, this technical guide provides a robust framework for its synthesis and characterization based on well-understood principles of organic chemistry. The Williamson ether synthesis of 2,3,6-trimethylphenol stands out as the most practical and efficient method for its preparation.

Future research should focus on the experimental validation of the proposed synthetic routes and the complete spectroscopic characterization of this compound. The acquisition of experimental NMR, IR, and MS data would be invaluable for the scientific community and would serve to confirm the predictions made in this guide. Furthermore, an investigation into the potential applications of this compound in areas such as fragrance, materials science, or as a pharmaceutical intermediate could unveil new avenues for its use.

References

- Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Brainly. (2022, December 9). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Retrieved from [Link]

-

UCL Discovery. (n.d.). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. Retrieved from [Link]

-

Historical survey of the development and importance of Organic Chemistry. (n.d.). Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Yeh, B. J., & Lim, W. A. (n.d.). Lessons from the history of synthetic organic chemistry. GitHub Pages. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Boron Molecular. (2024, February 12). The History of Organic Chemicals. Retrieved from [Link]

-

Organic Chemistry Tutor. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 7). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, February 7). Methylation of phenols using DMC and a PTC. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

TSI Journals. (2022, September 25). Organic Chemistry and Organic Synthesis's Historical Roots. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]

-

Chegg. (2024, October 16). For electrophilic aromatic substitution reactions, why is a methoxy group more activating than a methyl group? Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

GCWK. (n.d.). Isolation of naphthalene from coal tar. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

- Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.

-

Sciencemadness Discussion Board. (2011, February 7). Methylation of phenols. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 106. The isolation of a cancer-producing hydrocarbon from coal tar. Parts I, II, and III. Retrieved from [Link]

-

Wikipedia. (n.d.). Coal tar. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). OCCUPATIONAL EXPOSURES DURING COAL-TAR DISTILLATION. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Isolation of Condensed Aromatics from a High-temperature Coal Tar. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2025, March 14). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. Retrieved from [Link]

-

ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

-

Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

-

Alex Andonian. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

-

askIITians. (2014, May 11). friedel n crafts alkylation reaction. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. ucsf-cmp.github.io [ucsf-cmp.github.io]

- 6. boronmolecular.com [boronmolecular.com]

- 7. tsijournals.com [tsijournals.com]

- 8. gcwk.ac.in [gcwk.ac.in]

- 9. Coal tar - Wikipedia [en.wikipedia.org]

- 10. OCCUPATIONAL EXPOSURES DURING COAL-TAR DISTILLATION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 106. The isolation of a cancer-producing hydrocarbon from coal tar. Parts I, II, and III (1933) | J. W. Cook | 281 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 16. brainly.com [brainly.com]

- 17. m.youtube.com [m.youtube.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Solved For electrophilic aromatic substitution reactions, | Chegg.com [chegg.com]